molecular formula C9H11N3O4 B1402796 (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate CAS No. 716316-16-4

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate

Cat. No. B1402796
CAS RN: 716316-16-4
M. Wt: 225.2 g/mol
InChI Key: YCDQAVAXJSNPIC-UHFFFAOYSA-N
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Description

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate, commonly referred to as Nitro-CBA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic ester of nitroimidazole, a heterocyclic aromatic compound, and is known for its stability and solubility in aqueous solutions. Nitro-CBA has been studied extensively in the fields of chemistry, biochemistry, and pharmacology, and has been found to have various biochemical and physiological effects on living organisms.

Scientific Research Applications

Organic Synthesis and Transformations

The synthesis and transformation of imidazole derivatives have been a topic of interest due to their potential in creating biologically active compounds. Mlostoń, Jasiński, Linden, and Heimgartner (2008) demonstrated the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group, showcasing the chemical versatility of imidazole derivatives. These compounds were further transformed into various biologically relevant structures, highlighting the synthetic utility of imidazole derivatives in organic chemistry (M. Jasiński, G. Mlostoń, A. Linden, & H. Heimgartner, 2008).

Coordination Chemistry

In coordination chemistry, imidazole derivatives serve as ligands to form complex structures. Gan and Tang (2011) synthesized polymeric and cyclotetrameric tin complexes using 2-(1H-imidazol-1-yl)acetates, demonstrating the structural diversity and potential applications of these complexes in materials science and catalysis (Xiangdong Gan & L. Tang, 2011).

Antileishmanial Activity

The search for new antileishmanial agents led Oliveira et al. (2019) to explore imidazole hydrazone compounds. Their study revealed that certain 4-nitroimidazole derivatives exhibited significant activity against Leishmania chagasi, suggesting the potential of imidazole derivatives in developing new antiprotozoal agents (Ana P. A. Oliveira et al., 2019).

Pharmacophore Modeling

In the field of medicinal chemistry, the development of novel pharmacophores is crucial. Gong, Cheon, Lee, and Kang (2011) identified a new core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This work demonstrates the application of imidazole derivatives in designing new therapeutic agents with potential anti-diabetic properties (Y. Gong, H. Cheon, Taeho Lee, & N. Kang, 2011).

properties

IUPAC Name

[3-(4-nitroimidazol-1-yl)cyclobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6(13)16-8-2-7(3-8)11-4-9(10-5-11)12(14)15/h4-5,7-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDQAVAXJSNPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C1)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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